The compound (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative with significant implications in medicinal chemistry, particularly as a potential therapeutic agent. It belongs to a class of compounds known for their ability to inhibit various biological targets, including tyrosine kinases, which are critical in cellular signaling pathways.
Chemical Classification:
The synthesis of (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one typically involves several key steps:
The synthesis may utilize reagents such as:
The molecular formula of (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is . The structure features:
The compound's InChI key is CSHIRRDTCOQWTI-UHFFFAOYSA-N, and its SMILES representation is NC(C)C(C1=CC=CC=C1)=O .
(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one can participate in various chemical reactions, including:
Reactions are typically conducted under controlled conditions using solvents like dimethyl sulfoxide or ethanol and may require temperature regulation to optimize yields.
The mechanism of action for (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one primarily involves its role as a tyrosine kinase inhibitor. By binding to the active site of the kinase enzyme, it prevents substrate phosphorylation, thereby inhibiting downstream signaling pathways that contribute to cell proliferation and survival.
Studies indicate that this compound exhibits selective inhibition of Bruton tyrosine kinase, which is crucial for B-cell receptor signaling . This selectivity may lead to reduced side effects compared to non-selective inhibitors.
The compound is typically a solid at room temperature and has a melting point that varies based on purity and crystallization conditions.
Key chemical properties include:
Relevant data includes:
(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one has potential applications in:
Its unique structural features make it a candidate for further optimization and development into effective therapeutic agents against diseases characterized by dysregulated tyrosine kinase activity.
The structural journey of oxazolidinones began in 1987 with DuPont's discovery of racemic 5-halomethyl-3-phenyl-2-oxazolidinones exhibiting antifungal activity [1]. This pioneering work established the core scaffold and spurred systematic structure-activity relationship (SAR) explorations. Critical breakthroughs emerged through strategic substitutions:
Table 1: Structural Evolution of Key Oxazolidinone Derivatives
Compound | Structural Features | Therapeutic Significance |
---|---|---|
Linezolid (2000) | 5-(Acetamidomethyl) group; morpholine C-ring; fluorophenyl B-ring | First FDA-approved oxazolidinone; activity against MRSA/VRE (MIC90: 1–2 μg/mL) [1] |
Tedizolid (2014) | Phosphoryl C-ring; hydroxymethyl side chain; condensed D-ring | 4–16-fold potency increase over linezolid; activity against cfr-positive strains [1] |
Contezolid (2021) | Optimized C-5 side chain; modified B-ring | Reduced myelosuppression risk; approved in China for skin infections [5] |
Radezolid (Phase III) | Biaryl B-ring; hydroxymethylacetamide side chain | Broader spectrum including fastidious Gram-negatives (e.g., H. influenzae) [1] |
Delpazolid (Phase II) | Cyclic amidrazone moiety | Improved safety profile; intracellular activity against mycobacteria [6] |
Pyridine-3-yl Derivatives (2022) | B-ring replaced with pyridine; fluorinated variants | Enhanced antibiofilm activity; reduced resistance development (e.g., compound 21d) [10] |
The target compound diverges from clinical agents by featuring an unsubstituted aminomethyl group at C5 and a chiral phenylethyl substituent at N3. This design positions it as a synthetic intermediate rather than a direct therapeutic agent. Recent innovations include bioisosteric B-ring replacements, exemplified by 3-(pyridine-3-yl)-2-oxazolidinones, which improve pharmacokinetic properties and enable novel target interactions through hydrogen bonding via the pyridyl nitrogen [10]. Additionally, C-ring modifications incorporating piperazine (e.g., compounds 17g) have shown MIC values in the 0.5–4 μg/mL range against Gram-positive pathogens, demonstrating the scaffold’s adaptability [10].
Stereochemistry dictates oxazolidinone efficacy and utility. The (5R)-aminomethyl and (1S)-phenylethyl configurations in the target compound enable precise molecular recognition essential for both pharmacological activity and chiral induction:
Table 2: Stereochemical Impact on Oxazolidinone Properties
Stereochemical Feature | Biological Consequence | Synthetic Consequence |
---|---|---|
(S)-C5 in linezolid | 4-fold higher antibacterial activity vs. R-enantiomer [5] | Not applicable |
(1S)-Phenylethyl group | Not determined (target compound) | Diastereoselectivity >98% in aldol/alkylation reactions [9] |
Single-isomeric HS-β-CD | Enables enantiopurity assessment critical for safety | Facilitates preparative-scale separation of enantiomers [5] |
C4 Configuration in Evans auxiliary | Not applicable | Controls facial selectivity in enolate reactions; recyclable [9] |
Despite progress, significant knowledge gaps surround the target oxazolidinone:
Three research imperatives emerge:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4